molecular formula C6H11F2N B15329768 2-Ethyl-4,4-difluoropyrrolidine

2-Ethyl-4,4-difluoropyrrolidine

Cat. No.: B15329768
M. Wt: 135.15 g/mol
InChI Key: WHNHXCQUJFKRMQ-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-difluoropyrrolidine is a fluorinated pyrrolidine derivative with the molecular formula C7H12F2N. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4-difluoropyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4-difluoropyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

2-Ethyl-4,4-difluoropyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-difluoropyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,4-difluoropyrrolidine is unique due to the combination of its ethyl group and two fluorine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

2-ethyl-4,4-difluoropyrrolidine

InChI

InChI=1S/C6H11F2N/c1-2-5-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3

InChI Key

WHNHXCQUJFKRMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CN1)(F)F

Origin of Product

United States

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